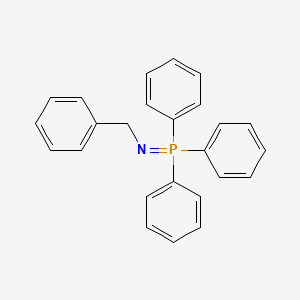
(Benzylimino)(triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzylimino)(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a benzylimino group and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylimino)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with benzylamine under specific conditions. One common method includes the use of a solvent such as toluene or dichloromethane, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of purification techniques such as recrystallization or chromatography is essential to obtain high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
(Benzylimino)(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
(Benzylimino)(triphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of (Benzylimino)(triphenyl)-lambda~5~-phosphane involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The pathways involved in these interactions are often related to the modulation of enzyme activity or the inhibition of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Benzylimino)(triphenyl)-lambda~5~-phosphane include:
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis.
Benzylphosphine: A compound with similar structural features but different reactivity.
Phosphine oxides: Compounds formed by the oxidation of phosphines, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both benzylimino and triphenylphosphine moieties, which confer distinct reactivity and coordination properties. This makes it a valuable compound for various applications in chemistry and industry .
Propriétés
Numéro CAS |
52826-45-6 |
|---|---|
Formule moléculaire |
C25H22NP |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
benzylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C25H22NP/c1-5-13-22(14-6-1)21-26-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Clé InChI |
LJVKTMWBWPOZKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















